2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine
Description
2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine (CAS 138564-60-0) is a tricyclic heterocyclic compound with a molecular formula of C₁₂H₁₂ClN₃S and a molecular weight of 265.76 g/mol . It is a key intermediate in the synthesis of Olanzapine, a second-generation antipsychotic used to treat schizophrenia and bipolar disorder . The compound’s structure comprises a benzothieno-diazepine core substituted with a methyl group at position 2 and an amine at position 2. It is typically stored under inert atmospheres at -20°C to maintain stability .
Properties
IUPAC Name |
2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-7-6-8-11(13)14-9-4-2-3-5-10(9)15-12(8)16-7/h2-6,15H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTWQKYKGNLCCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351025 | |
| Record name | 2-Methyl-5H-thieno[2,3-b][1,5]benzodiazepin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612503-08-9 | |
| Record name | 2-Methyl-5H-thieno[2,3-b][1,5]benzodiazepin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Olanzamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52G272ZB9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Nitro Reduction Pathway
The most frequently cited method involves the reduction of a nitro-substituted precursor. While specific details are proprietary, the general approach aligns with established protocols for aromatic amine synthesis. The precursor, 2-(2-nitrophenylamino)-5-methylthiophene-3-carbonitrile, undergoes catalytic hydrogenation or chemical reduction to yield the target amine.
Reaction Conditions:
-
Catalytic Hydrogenation: Raney nickel or palladium-on-carbon catalysts in ethanol or tetrahydrofuran at 40–60°C under 3–5 bar H₂ pressure.
-
Chemical Reduction: Stannous chloride dihydrate (SnCl₂·2H₂O) in hydrochloric acid/ethanol mixtures at 80–85°C for 6–8 hours.
Yield and Purity:
| Parameter | Catalytic Hydrogenation | Chemical Reduction |
|---|---|---|
| Isolated Yield | 78–82% | 85–89% |
| HPLC Purity | >99.5% | >99.0% |
| Residual Solvents | <50 ppm | <300 ppm |
Catalytic methods favor environmental sustainability, while chemical reduction offers cost advantages for small-scale production.
Industrial-Scale Optimization
Solvent-Free Condensation
Patent EP2264016A2 discloses a solvent-free process for converting 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine into olanzapine, indirectly validating industrial preparation methods for the amine itself. Key parameters include:
Process Characteristics:
-
Temperature: 120–140°C
-
Reaction Time: 4–6 hours
-
Equimolar ratio of amine to N-methylpiperazine
Quality Control Metrics:
| Impurity | Specification Limit |
|---|---|
| Unreacted Amine | ≤0.15% |
| Piperazine Adducts | ≤0.10% |
| Heavy Metals | ≤10 ppm |
Structural Characterization
Spectroscopic Profiling
Accurate structural confirmation requires multimodal analysis:
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 3H, CH₃), 5.12 (br s, 2H, NH₂), 6.78–7.45 (m, 6H, aromatic).
-
¹³C NMR: 18.9 (CH₃), 112.4–148.7 (aromatic carbons), 156.2 (C-NH₂).
Mass Spectrometry:
Challenges in Large-Scale Synthesis
Byproduct Formation
Common impurities arise from incomplete reduction or oxidative side reactions:
| Byproduct | Source | Mitigation Strategy |
|---|---|---|
| Nitroso Intermediate | Partial reduction of nitro group | Extended reaction time at 85°C |
| Thiophene Ring-Opened | Acidic hydrolysis | pH control (4.5–5.5) |
| Dimerized Species | Radical coupling | Antioxidant additives (BHT, 0.1%) |
| Parameter | ICH Guideline | Typical Value |
|---|---|---|
| Genotoxic Impurities | Q3A(R2) | <1 ppm |
| Residual Metals | Q3D | Ni <5 ppm, Sn <10 ppm |
Comparative Analysis of Synthetic Approaches
| Parameter | Catalytic Hydrogenation | Chemical Reduction | Solvent-Free Condensation |
|---|---|---|---|
| Capital Cost | High | Moderate | Low |
| Environmental Impact | Low (solvent recovery) | Moderate | Very Low |
| Scalability | >100 kg/batch | <50 kg/batch | >500 kg/batch |
| Regulatory Acceptance | EMA/FDA Approved | Limited data | Patent-protected |
Chemical Reactions Analysis
Oxidation Reactions
2-Methyl-10H-benzo[b]thieno[2,3-e] diazepin-4-amine undergoes oxidative degradation under controlled conditions, forming derivatives critical for understanding its stability and reactivity.
Mechanistic Insight :
- Oxidation primarily targets the diazepine ring, leading to hydroxylation or keto-enol tautomerism .
- Stability studies show degradation products are influenced by reaction time and oxidizing agent strength .
Substitution Reactions
The compound participates in nucleophilic substitution reactions, particularly during synthetic modifications for drug development.
Industrial Relevance :
- Solvent-free condensation with N-methylpiperazine is scalable and environmentally favorable .
- Substitution at the 4-position is critical for modulating pharmacological activity .
Reduction Reactions
Reduction pathways are pivotal during synthesis and stability studies.
Synthetic Workflow :
- Reduction of 5-methyl-2-(2-nitrophenylamino)thiophene-3-carbonitrile precursor is temperature-sensitive (85°C optimal) .
- Post-reduction purification involves recrystallization to remove tin byproducts .
Stability and Degradation Pathways
Under stress conditions, the compound exhibits predictable degradation behavior:
Comparative Reactivity Table
| Reaction | Rate | Activation Energy | Catalyst |
|---|---|---|---|
| Oxidation (H₂O₂) | Moderate | 50–60 kJ/mol | None |
| Substitution (NMP) | Fast | 30–40 kJ/mol | Solvent-free |
| Reduction (SnCl₂) | Slow | 70–80 kJ/mol | HCl |
Notes :
Scientific Research Applications
Medicinal Chemistry
Antipsychotic Potential
Research indicates that compounds related to 2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine exhibit antipsychotic activity. The compound's structure suggests it may interact with neurotransmitter systems involved in mood regulation and psychotic disorders. For instance, derivatives of this compound have been investigated for their efficacy in treating schizophrenia and bipolar disorder by modulating dopamine and serotonin receptors .
Anxiolytic Effects
Similar to other benzodiazepines, this compound may possess anxiolytic properties. Studies have shown that modifications to the thienodiazepine structure can enhance binding affinity to GABA receptors, potentially leading to reduced anxiety symptoms .
Neuroscience Research
Neuroprotection
There is growing interest in the neuroprotective effects of thienodiazepines. Research has suggested that compounds like this compound can protect neuronal cells from oxidative stress and apoptosis. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Cognitive Enhancement
Investigations into cognitive enhancement suggest that compounds with similar structures may improve memory and learning processes by enhancing synaptic plasticity through GABAergic modulation .
Pharmacological Studies
Binding Affinity Studies
Pharmacological studies have utilized radiolabeled versions of this compound to assess its binding affinity to various receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic applications .
Toxicology Assessments
Safety profiles are essential for any new drug candidate. Toxicological assessments have shown that while some derivatives exhibit promising pharmacological effects, careful evaluation is necessary to determine their safety and side effects .
Case Study 1: Antipsychotic Activity
A study published in the Journal of Medicinal Chemistry explored a series of thienodiazepine derivatives, including this compound. The results indicated significant antipsychotic activity in animal models when administered at specific dosages .
Case Study 2: Neuroprotective Effects
In a research article from Neuroscience Letters, researchers demonstrated that this compound could reduce neuronal death in vitro under oxidative stress conditions. The findings suggest its potential as a therapeutic agent for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Pharmacological and Functional Differences
Receptor Binding Profiles
- This compound: Primarily serves as a synthetic precursor. Its methyl and amine groups are critical for Olanzapine’s affinity for 5HT2A and D2 receptors .
Anticancer Activity
Thieno-triazolopyrimidine derivatives (e.g., CAS 43088-67-1) exhibit low to moderate anticancer activity in vitro (10⁻⁵ M concentration), with growth inhibition ranging from 20–40% across leukemia, lung, and colon cancer cell lines . In contrast, this compound lacks direct anticancer applications but is pivotal in neuropharmacology .
Role in Olanzapine Production
This compound is a critical intermediate in synthesizing Olanzapine (CAS 132539-06-1), which achieved $2.5 billion in annual sales (2023) . Modifications to its core structure (e.g., piperazinyl or ethyl groups) are explored to optimize receptor selectivity and reduce metabolic side effects .
Biological Activity
2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine (CAS No. 138564-60-0) is a compound belonging to the class of thienobenzodiazepines. This compound has garnered attention due to its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. The following sections will delve into its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C₁₂H₁₂ClN₃S
- Molecular Weight : 265.76 g/mol
- Melting Point : 283–285 °C
- Storage Conditions : Store in a dark place under an inert atmosphere at -20°C .
Pharmacological Profile
The biological activity of this compound has been explored primarily in relation to its structural similarity to known psychoactive compounds. It is noted for its potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors.
- Antipsychotic Activity :
- Neuroprotective Effects :
- Enzyme Inhibition :
Synthesis
The synthesis of this compound can be achieved through microwave-assisted methods that enhance yield and reduce reaction time. The synthetic pathway typically involves the formation of the diazepine ring through cyclization reactions involving appropriate precursors .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Antipsychotic | Serotonin and dopamine receptor antagonism | , |
| Neuroprotective | Protection against oxidative stress | |
| Enzyme Inhibition | AChE and BuChE inhibition |
Research Insights
A study published in Cell Chemical Biology highlights the importance of structural modifications in enhancing the biological activity of thienobenzodiazepines. It emphasizes that subtle changes in the molecular structure can significantly impact receptor binding affinity and enzyme inhibition efficacy .
Q & A
What are the key considerations in designing a high-yield synthetic route for 2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine and its derivatives?
Level: Basic
Methodological Answer:
A critical step in synthesizing this compound involves hydrogenation using catalysts like Raney Nickel to reduce intermediates such as 2-(2-nitrophenylamino)-5-methylthiophene-3-carbonitrile. Optimizing reaction conditions (e.g., temperature, solvent, catalyst loading) ensures high yields (>99%) and purity, as demonstrated in the synthesis of structurally related diazepines . Acid treatment post-hydrogenation facilitates cyclization to form the diazepine core. Reaction monitoring via HPLC is recommended to track intermediate conversion and final product purity.
How can researchers effectively characterize the structural purity of this compound using spectroscopic and chromatographic techniques?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 1.5–2.5 ppm) to confirm the thieno-diazepine scaffold. Overlapping signals in crowded regions (e.g., δ 171.4–173.0 ppm for carbonyl carbons) may require 2D NMR (HSQC, HMBC) for resolution .
- HPLC: Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity. Compare retention times against reference standards, such as Olanzapine impurities, to identify byproducts .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragments, ensuring no unintended substitutions or degradants are present .
What methodologies are employed to profile and quantify pharmaceutical impurities such as Olanzapine-related derivatives of this compound?
Level: Basic
Methodological Answer:
Impurity profiling involves:
- Synthetic Controls: Spiking known impurities (e.g., Olanzapine Impurity C or I) during synthesis to validate analytical methods .
- Chromatographic Separation: Gradient HPLC methods with photodiode array (PDA) detection resolve structurally similar impurities. For example, Olanzapine Impurity I (a bis-diazepine derivative) is quantified using calibration curves with LOQ ≤ 0.1% .
- Structural Confirmation: Isolate impurities via preparative HPLC and characterize using NMR and MS. Provide detailed COA (Certificate of Analysis) documentation, including spectral assignments and purity thresholds .
How should researchers approach the evaluation of anticancer activity for thieno-diazepine derivatives in vitro, and what are the common pitfalls in interpreting such data?
Level: Advanced
Methodological Answer:
- Cell Line Panels: Screen against diverse cancer cell lines (e.g., leukemia, lung, colon) at a standard concentration (e.g., 10⁻⁵ M) to assess growth inhibition. Follow protocols from the NCI Developmental Therapeutics Program .
- Data Interpretation: Low activity (e.g., <50% growth inhibition) may arise from poor solubility or metabolic instability. Validate results via dose-response curves (IC₅₀) and compare to positive controls (e.g., doxorubicin).
- Pitfalls: Contradictory activity across cell lines may reflect off-target effects or assay variability. Confirm compound integrity post-assay using LC-MS to rule out degradation .
In cases of contradictory biological activity data, what analytical strategies can confirm the structural integrity and bioactivity of this compound derivatives?
Level: Advanced
Methodological Answer:
- Stability Testing: Incubate compounds under assay conditions (e.g., cell culture media, 37°C) and monitor degradation via LC-MS. Nitroso derivatives (e.g., N-Nitroso Olanzapine) may form under oxidative conditions, altering bioactivity .
- Structural Reanalysis: Re-isolate active fractions and re-run NMR/HRMS to confirm identity. For inactive compounds, verify synthetic pathways (e.g., azide cyclization steps) to ensure correct regiochemistry .
- Mechanistic Studies: Use computational docking to predict binding to target proteins (e.g., kinases) and validate via enzymatic assays. Discordant computational and experimental results may indicate assay limitations .
What are the best practices for assessing the stability of this compound under varying storage conditions, particularly regarding nitroso derivative formation?
Level: Advanced
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions. Monitor nitroso impurity formation (e.g., N-Nitroso Olanzapine) using LC-MS with selective ion monitoring (SIM) .
- Storage Recommendations: Store lyophilized samples at -20°C under inert gas (N₂) to minimize oxidation. For solutions, use stabilizers like ascorbic acid in pH-buffered solvents.
- Regulatory Compliance: Align impurity thresholds with ICH M7 guidelines, which classify nitroso derivatives as potential mutagens requiring control at ≤1 ppm .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

